2-(3-benzoylphenyl)-N-phenylpropanamide
Description
Properties
Molecular Formula |
C22H19NO2 |
|---|---|
Molecular Weight |
329.4 g/mol |
IUPAC Name |
2-(3-benzoylphenyl)-N-phenylpropanamide |
InChI |
InChI=1S/C22H19NO2/c1-16(22(25)23-20-13-6-3-7-14-20)18-11-8-12-19(15-18)21(24)17-9-4-2-5-10-17/h2-16H,1H3,(H,23,25) |
InChI Key |
HYKIQLBXJFFPKJ-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=CC(=C1)C(=O)C2=CC=CC=C2)C(=O)NC3=CC=CC=C3 |
Canonical SMILES |
CC(C1=CC(=CC=C1)C(=O)C2=CC=CC=C2)C(=O)NC3=CC=CC=C3 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 2 3 Benzoylphenyl N Phenylpropanamide and Its Analogues
General Synthetic Strategies for N-Phenylpropanamide Derivatives
The formation of the amide linkage in N-phenylpropanamide derivatives is typically achieved through the reaction of a carboxylic acid, or its activated form, with an amine. The primary precursor for the specific synthesis of 2-(3-benzoylphenyl)-N-phenylpropanamide is 2-(3-benzoylphenyl)propanoic acid, a well-known compound commonly referred to as ketoprofen (B1673614). nih.govnih.govbldpharm.comsigmaaldrich.com
Condensation Reactions with 2-(3-Benzoylphenyl)propanoic Acid Precursors
A fundamental approach to synthesizing amides is the direct condensation of a carboxylic acid and an amine. mychemblog.com However, this direct reaction is often slow and inefficient due to the competing acid-base reaction between the two components. mychemblog.comfishersci.co.uk To overcome this, the carboxylic acid group of the 2-(3-benzoylphenyl)propanoic acid precursor is typically "activated" to make it more electrophilic.
A common activation strategy involves converting the carboxylic acid into an acyl chloride. mychemblog.comfishersci.co.uk For instance, 2-(3-benzoylphenyl)propanoic acid (ketoprofen) can be treated with thionyl chloride (SOCl₂) in a suitable solvent like toluene. The mixture is heated under reflux to produce 2-(3-benzoylphenyl)propanoyl chloride. mdpi.com This highly reactive acyl chloride can then be directly reacted with a primary or secondary amine, such as aniline (B41778), in the presence of a base like triethylamine (B128534) to yield the desired N-phenylpropanamide derivative. mdpi.com The base is necessary to neutralize the hydrochloric acid (HCl) byproduct of the reaction. mychemblog.com
Another method of activation involves creating an anhydride (B1165640) intermediate. jocpr.com For example, reacting ketoprofen with a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) can form a symmetric anhydride, which then readily reacts with an amine to form the amide. jocpr.com
Utilization of Ketoprofen as a Starting Material for Amide Formation
Ketoprofen, or 2-(3-benzoylphenyl)propanoic acid, is the most direct and widely used starting material for the synthesis of this compound and its analogues. jocpr.comresearchgate.netscispace.comnih.gov The presence of a carboxylic acid group allows for straightforward modification into an amide.
The general synthetic pathway involves reacting (S)-ketoprofen with various substituted amines to form a series of (S)-2-(3-benzoylphenyl)-N-[2-(aryl/heteroaryl substituted) ethyl]propanamide derivatives. scispace.comresearchgate.net This approach is not limited to simple phenylamides but can be extended to a wide variety of amines to generate a library of analogues. The reaction is typically facilitated by a coupling agent that activates the carboxylic acid of ketoprofen, enabling the nucleophilic attack by the amine. jocpr.comscispace.comresearchgate.net For example, ketoprofen has been conjugated with heterocyclic amines using DCC as the coupling agent. jocpr.com This highlights the versatility of ketoprofen as a scaffold for generating diverse amide derivatives.
Specific Reagents and Catalytic Systems in Amide Synthesis
The efficiency and yield of amide bond formation are highly dependent on the choice of reagents and reaction conditions. Modern synthetic chemistry offers a variety of sophisticated coupling agents and catalytic systems designed to create amide bonds under mild conditions with high success rates.
Application of Coupling Reagents (e.g., HATU, NMM)
Peptide coupling reagents are frequently employed for amide synthesis due to their high efficiency and the mild conditions under which they operate. mychemblog.comfishersci.co.uk These reagents work by generating a highly activated ester intermediate from the carboxylic acid, which is then susceptible to attack by the amine. mychemblog.comcommonorganicchemistry.com
HATU ([1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate]) is a uronium salt-based coupling reagent known for its high coupling efficiency and rapid reaction rates. mychemblog.comwikipedia.org It is used to convert carboxylic acids into OAt-active esters. commonorganicchemistry.comwikipedia.org The synthesis typically involves dissolving the carboxylic acid (e.g., ketoprofen) in a polar aprotic solvent like dimethylformamide (DMF), followed by the addition of HATU and a non-nucleophilic base such as N,N-diisopropylethylamine (DIEA) or triethylamine. fishersci.co.ukwikipedia.orgnih.gov The amine is then added to this mixture. The pyridine (B92270) nitrogen atom in the HATU structure is believed to stabilize the transition state, contributing to its high efficiency. wikipedia.org
N-Methylmorpholine (NMM) is another organic base often used in conjunction with coupling reagents to facilitate amide bond formation. Its role is to deprotonate the carboxylic acid and neutralize any acidic byproducts formed during the reaction.
Other carbodiimide-based reagents like N,N'-dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are also common. fishersci.co.uk They react with carboxylic acids to form a reactive O-acylisourea intermediate, which readily couples with an amine. fishersci.co.ukjocpr.comscispace.com To avoid potential side reactions and racemization, additives like 1-hydroxybenzotriazole (B26582) (HOBt) are often used with these reagents. fishersci.co.uk
| Reagent | Abbreviation | Typical Base Used | Common Solvent | Key Feature | Reference |
|---|---|---|---|---|---|
| [1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate] | HATU | DIEA, TEA, NMM | DMF, Acetonitrile | High efficiency and fast reaction rates due to formation of an OAt-active ester. | fishersci.co.ukwikipedia.orgnih.gov |
| N,N'-Dicyclohexylcarbodiimide | DCC | DMAP | DCM, THF | Forms a reactive O-acylisourea intermediate; byproduct (dicyclohexylurea) is poorly soluble and easily filtered. | fishersci.co.ukjocpr.comscispace.com |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC | - | DMF, DCM | Similar to DCC, but its urea (B33335) byproduct is water-soluble, simplifying workup. | fishersci.co.uk |
Solvent-Free Systems (e.g., Boc₂O/DMAP)
In a move towards more environmentally friendly synthetic protocols, solvent-free systems have been developed. One such system employs di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a catalytic amount of 4-(N,N-dimethylamino)pyridine (DMAP) for the amidation of carboxylic acids. rsc.orgresearchgate.net
This method involves the in situ generation of a mixed anhydride from the carboxylic acid and Boc₂O, which is then attacked by the amine. researchgate.net The reaction proceeds efficiently under neat (solvent-free) conditions and at room temperature without the need for heating. rsc.org This protocol has been successfully applied to a diverse range of carboxylic acids, including non-steroidal anti-inflammatory drugs (NSAIDs) like ketoprofen, and various aromatic and aliphatic amines. rsc.org The yields for the resulting amides are reported to be moderate to excellent. rsc.org This approach is notable for its operational simplicity and reduced environmental impact compared to traditional solvent-based methods. rsc.orgnih.gov
Derivatization Approaches and Analog Design
The core structure of this compound can be systematically modified to create a wide array of analogues. This derivatization is a key strategy in medicinal chemistry and materials science to fine-tune the properties of a lead compound. The primary points of modification are the N-phenyl group of the amide and the phenyl rings of the benzophenone (B1666685) moiety.
By reacting ketoprofen with a diverse collection of primary and secondary amines, researchers have synthesized numerous analogues. For example, a series of N-[2-(aryl/heteroaryl substituted)ethyl]propanamide derivatives of (S)-ketoprofen were prepared by reacting it with various substituted ethylamines. scispace.comresearchgate.net This allows for the introduction of different functional groups and heterocyclic rings, such as piperidine (B6355638) and pyrrolidine, onto the amide nitrogen. mdpi.comresearchgate.net
| Starting Amine | Resulting Amide Derivative Class | Reference |
|---|---|---|
| 2-Phenylethylamine | (S)-2-(3-benzoylphenyl)-N-(2-phenylethyl)propanamide | scispace.com |
| 2-(Pyridin-2-yl)ethan-1-amine | (S)-2-(3-benzoylphenyl)-N-(2-(pyridin-2-yl)ethyl)propanamide | researchgate.net |
| 2-(Piperidin-1-yl)ethan-1-amine | (S)-2-(3-benzoylphenyl)-N-(2-(piperidin-1-yl)ethyl)propanamide | researchgate.net |
| Piperidine | (2-(3-Benzoylphenyl)propanoyl)piperidine | mdpi.com |
| 1,2,3,4-Tetrahydroquinoline | (2-(3-Benzoylphenyl)propanoyl)(1,2,3,4-tetrahydroquinoline) | mdpi.com |
| 2-Amino-5-methyl-1,3,4-thiadiazole | N-(5-Methyl-1,3,4-thiadiazol-2-yl)-2-(3-benzoylphenyl)propanamide | jocpr.com |
Table of Mentioned Compounds
| Common Name/Abbreviation | Systematic Name |
|---|---|
| This compound | This compound |
| Ketoprofen | 2-(3-Benzoylphenyl)propanoic acid |
| HATU | [1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate] |
| NMM | N-Methylmorpholine |
| Boc₂O | Di-tert-butyl dicarbonate |
| DMAP | 4-(N,N-Dimethylamino)pyridine |
| DCC | N,N'-Dicyclohexylcarbodiimide |
| EDC | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide |
| DIEA | N,N-Diisopropylethylamine |
| TEA | Triethylamine |
| HOBt | 1-Hydroxybenzotriazole |
| DMF | Dimethylformamide |
| Thionyl chloride | Thionyl chloride |
| Aniline | Aniline |
| Piperidine | Piperidine |
| Pyrrolidine | Pyrrolidine |
N-Substituted Propanamide Analogues
The synthesis of N-substituted analogues of 2-(3-benzoylphenyl)propanamide is a key strategy for creating diverse chemical libraries. These syntheses often start from (S)-ketoprofen, a readily available chiral building block. A common method involves the reaction of the carboxylic acid group of (S)-ketoprofen with various substituted ethylamine (B1201723) derivatives to form (S)-2-(3-benzoylphenyl)-N-[2-(aryl/heteroaryl substituted) ethyl]propanamide derivatives. researchgate.netscispace.com
A general and effective approach for forming the amide bond is the use of coupling agents. One conventional method employs N,N′-dicyclohexylcarbodiimide (DCC) and 4-(dimethylamino)pyridine (DMAP). scispace.com The process begins with the activation of the carboxylic acid of (S)-ketoprofen with N-hydroxysuccinimide (NHS) in the presence of DCC and DMAP. scispace.com This creates an activated ester intermediate, (S)-2,5-dioxopyrrolidin-1-yl 2-(3-benzoylphenyl)propanoate, which is then reacted with an appropriate amine to yield the final N-substituted propanamide derivative. scispace.com
Another example involves the synthesis of (S)-2-(3-Benzoylphenyl)-N-(1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl)propanamide. This synthesis starts with 3-benzoylbenzoic acid and the chiral amine (S)-2-amino-1,3-propanediol. The crucial amide bond formation is facilitated by coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt). The resulting crude product is then purified using techniques like column chromatography or recrystallization.
| Analogue Type | Starting Materials | Key Reagents/Method | Reference |
|---|---|---|---|
| (S)-2-(3-benzoylphenyl)-N-[2-(aryl/heteroaryl substituted) ethyl]propanamide | (S)-Ketoprofen, Substituted Ethylamines | DCC, DMAP, N-hydroxysuccinimide | researchgate.netscispace.com |
| (S)-2-(3-Benzoylphenyl)-N-(1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl)propanamide | 3-Benzoylbenzoic acid, (S)-2-amino-1,3-propanediol | EDC, HOBt |
Structural Modifications for Exploring Biological Activity
Structural modifications of the 2-(3-benzoylphenyl)propanoic acid scaffold are intentionally designed to investigate and optimize biological activity. technologynetworks.com A notable example is the modification of ketoprofen to create compounds that act as dual-mechanism drugs, targeting both cyclooxygenases (COX) and matrix metalloproteinases (MMPs). technologynetworks.comresearchgate.net In one study, researchers synthesized 2-(3-benzoylphenyl)propanohydroxamic acid and 2-{3-[(hydroxyimino)(phenyl)methyl]phenyl}propanoic acid from ketoprofen. technologynetworks.comresearchgate.net These modifications, which convert the carboxylic acid into a hydroxamic acid or an oxime, were made to explore potential anti-inflammatory and anticancer properties. technologynetworks.comresearchgate.net
The exploration of structure-activity relationships (SAR) is also critical. In studies on related N-aryl compounds, it was found that only modest changes to the N-2-benzoylphenyl moiety were generally tolerated without losing biological activity. nih.gov The addition of substituents often resulted in compounds with lower activity, although binding affinity to the target protein was sometimes maintained. nih.gov More successful modifications involved the bioisosteric replacement of one of the phenyl rings. nih.gov For instance, a promising series of analogues, anthranilic acid esters, were developed where the phenyl ring of the 2-benzoyl group was replaced by an alkoxy group. nih.gov This highlights how subtle structural changes can be pivotal in fine-tuning the biological profile of a compound. The general principle of modifying a chemical backbone by incorporating, deleting, or replacing functional groups is a cornerstone of medicinal chemistry for evaluating their impact on bioactivity. nih.gov
Stereoselective Synthesis and Chiral Resolution of Enantiomers
The stereochemistry of 2-(3-benzoylphenyl)propanamide derivatives is crucial, as enantiomers can exhibit different biological activities and behaviors. wvu.edu Therefore, significant effort is dedicated to methods that can produce enantiomerically pure forms of these compounds.
Accessing Enantiomerically Pure Forms (e.g., (S)-2-(3-benzoylphenyl)-N-phenethylpropanamide derivatives)
A primary strategy for obtaining enantiomerically pure compounds is stereoselective synthesis, which often involves the use of a chiral starting material. Many syntheses of 2-(3-benzoylphenyl)propanamide analogues start with (S)-ketoprofen, ensuring the (S)-configuration is carried through to the final product. researchgate.netscispace.com This approach directly yields enantiomerically enriched products without the need for subsequent chiral separation.
Similarly, other chiral building blocks can be employed to control the stereochemistry of the final molecule. For example, the synthesis of (S)-2-(3-Benzoylphenyl)-N-(1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl)propanamide utilizes (S)-2-amino-1,3-propanediol to introduce the desired stereocenter. In a different context, the synthesis of peroxisome proliferator-activated receptor gamma (PPARγ) agonists used L-tyrosine, a natural (S)-amino acid, as the chiral precursor to generate a series of (2S)-((2-benzoylphenyl)amino)propionic acid derivatives. nih.gov These examples underscore the efficacy of using enantiopure starting materials to access specific stereoisomers of complex molecules.
Chromatographic Techniques for Enantiomeric Separation
When a synthesis results in a racemic mixture, chromatographic techniques are essential for separating the enantiomers. mdpi.com Chiral High-Performance Liquid Chromatography (HPLC) is a powerful and widely used method for this purpose. wvu.edu The separation is achieved by using a Chiral Stationary Phase (CSP) that interacts differently with each enantiomer, causing them to travel through the column at different rates. wvu.edumdpi.com The principle of chiral recognition often relies on the "three-point-interaction rule," where at least three simultaneous interactions must occur between the chiral selector and the analyte for separation to be effective. wvu.edu
The development of a successful chiral HPLC method often requires careful optimization of the mobile phase. A study on the separation of 3-nitroatenolol enantiomers illustrates this process well. mdpi.com Initial attempts using a mobile phase of n-hexane-isopropanol (86:14 v/v) with 0.1% diethylamine (B46881) (DEA) resulted in poor resolution. mdpi.com Subsequent modifications, such as replacing isopropanol (B130326) with ethanol (B145695) and varying its concentration, led to slight improvements but not full separation. mdpi.com Ultimately, satisfactory peak separation was achieved by removing the DEA additive and using a mobile phase of n-hexane-ethanol (80:20 v/v). mdpi.com This demonstrates that both solvent composition and additives are critical variables in optimizing enantiomeric separation by chiral chromatography. mdpi.com
| Mobile Phase Composition | Result |
|---|---|
| n-hexane-isopropanol 86:14 v/v + 0.1% DEA | Poor resolution |
| n-hexane-ethanol 70:30 v/v + 0.1% DEA | Slight improvement in resolution |
| n-hexane-ethanol 75:25 v/v + 0.1% DEA | Slight improvement in resolution |
| n-hexane-ethanol 80:20 v/v + 0.1% DEA | Slight improvement, but peaks not fully separated |
| n-hexane-ethanol 80:20 v/v | Satisfying peak separation achieved |
Analytical Characterization Methodologies in Synthetic Studies (e.g., NMR, Mass Spectrometry)
Following synthesis, rigorous analytical characterization is required to confirm the identity, structure, and purity of the prepared compounds. A combination of spectroscopic techniques is typically employed for this purpose. technologynetworks.comresearchgate.net
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for structural elucidation. nih.gov Both one-dimensional (¹H and ¹³C NMR) and two-dimensional (e.g., HSQC, HMBC) experiments are used. For example, in the characterization of a nitro-substituted atenolol, 2D NMR spectra were essential to unambiguously assign the position of the nitro group on the aromatic ring by analyzing the correlations between protons and carbons. mdpi.com ¹H-NMR provides information on the chemical environment of hydrogen atoms, and specific spectral data, such as a signal at 8.0 ppm for an NH proton, can confirm the formation of an amide bond. researchgate.net
Mass Spectrometry (MS) is used to determine the molecular weight of the synthesized compound, further confirming its identity. technologynetworks.com For instance, the mass spectrum for (S)-2-(3-benzoylphenyl)-N-[2-(pyrrolidin-1-yl)ethyl]propanamide showed a molecular ion peak at m/z 364.2, corresponding to its expected molecular weight. researchgate.net Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are also invaluable, with methods like LC-QTOF-MS providing exact mass measurements to confirm chemical formulas. researchgate.net
Infrared (IR) spectroscopy is used to identify the presence of key functional groups. researchgate.net In the synthesis of amide analogues, the appearance of a characteristic carbonyl (C=O) stretching band around 1650 cm⁻¹ in the IR spectrum confirms the formation of the amide linkage. researchgate.net Together, these analytical methods provide comprehensive evidence to verify the structure and integrity of newly synthesized this compound derivatives. technologynetworks.comresearchgate.net
Preclinical Pharmacological Characterization and Biological Target Engagement
Enzyme Inhibition Studies (In Vitro)
Cleavage and Polyadenylation Specific Factor 3 (CPSF3) Inhibition
Cleavage and Polyadenylation Specific Factor 3 (CPSF3) is an essential endonuclease involved in the 3'-end processing of pre-messenger RNAs (pre-mRNAs). nih.govnih.gov This process involves the cleavage of the nascent transcript prior to the addition of a poly(A) tail, a critical step for mRNA maturation. researchgate.net Inhibition of CPSF3 has been shown to disrupt this process, leading to transcriptional readthrough and defects in cell proliferation. researchgate.net Small molecule inhibitors of CPSF3, such as JTE-607 and various benzoxaboroles, have been identified. nih.govnih.govresearchgate.net These inhibitors can induce apoptosis in cancer cells and are being investigated for their therapeutic potential. nih.govbiorxiv.org For instance, chemical inhibition of CPSF3 with JTE-607 has been demonstrated to attenuate the proliferation of pancreatic ductal adenocarcinoma (PDAC) cells. nih.gov The mechanism of action for some inhibitors involves direct binding to CPSF3, which blocks its endonuclease activity and leads to widespread changes in gene expression and subsequent cell death. nih.gov
While the inhibition of CPSF3 is a documented anti-cancer strategy, current scientific literature available through the conducted searches does not establish a direct inhibitory activity of 2-(3-benzoylphenyl)-N-phenylpropanamide on CPSF3.
Receptor Binding and Modulation Studies (In Vitro)
Prokineticin Receptor 1 (PKR1) is a G protein-coupled receptor involved in a wide range of physiological processes, including angiogenesis, neurogenesis, and inflammation. mdpi.comnih.gov Dysregulation of the prokineticin system has been linked to various pathologies, making PKR1 a target for therapeutic intervention. mdpi.comnih.gov The development of PKR1 antagonists is an active area of research, with non-peptide molecules being designed to block the receptor's activity. nih.gov These antagonists have shown potential in preclinical models for treating conditions like chronic pain and inflammation. nih.gov
However, specific studies detailing the antagonistic activity of this compound at the Prokineticin Receptor 1 are not present in the available search results.
Research into structurally related compounds, specifically N-acylphenylalanines, reveals interactions with the sulfonylurea receptor of pancreatic β-cells. nih.gov A study on N-benzoyl-D-phenylalanine (NBDP) demonstrated its ability to bind to the sulfonylurea receptor and inhibit K(ATP)-channel activity. nih.gov The interaction is stereospecific, with the D-isomer showing significantly higher affinity and potency than the L-isomer. nih.gov The potency of these compounds is influenced by the lipophilic properties of their benzene (B151609) rings. nih.gov
Key findings for the related compound N-benzoyl-D-phenylalanine (NBDP) are summarized below:
| Parameter | Value | Conditions |
| Dissociation Constant (KD) | 11 µM | Binding to sulfonylurea receptor |
| EC50 (K(ATP)-channel inhibition) | 2 - 4 µM | In the absence or presence of cytosolic nucleotides (0.1 mM GDP or 1 mM ADP) |
Data sourced from a study on N-benzoyl-D-phenylalanine (NBDP) and its interaction with the sulphonylurea receptor. nih.gov
Modifications to the NBDP structure, such as introducing substituents on the D-phenylalanine moiety or replacing the benzene ring with a cyclohexyl ring, were found to alter the compound's affinity and potency, highlighting a clear structure-activity relationship. nih.gov
Benzodiazepine (B76468) receptors, particularly as a binding site on the GABAA receptor, are well-established targets for a class of drugs with sedative, anxiolytic, and anticonvulsant properties. nih.govnih.gov These drugs act as positive allosteric modulators of the GABAA receptor, enhancing GABA-induced chloride ion flux. nih.gov A distinct class, the 2,3-benzodiazepines, are known to act as non-competitive antagonists of the AMPA receptor, binding to a site often referred to as the "GYKI site". mdpi.com The chemical structure of this compound, however, does not fall within the benzodiazepine class. Consequently, there is no information within the searched literature detailing its binding to benzodiazepine receptors.
Cellular Activity in Preclinical Models
Glioblastoma is an aggressive form of brain tumor with limited treatment options. nih.gov Research has been conducted on derivatives of fenofibrate, which share a benzoylphenoxyacetamide (BPA) molecular skeleton, for their anti-glioblastoma activity. nih.gov While not the exact compound of focus, these studies on structurally similar molecules provide relevant insights.
In one study, novel phenolic variants of BPA were synthesized and tested against four different human glioblastoma cell lines: LN229, U-87 MG, U-118 MG, and T98G. nih.gov Two compounds, designated HR51 and HR59, were particularly effective. At a concentration of 25 µM, both HR51 and HR59 resulted in the near-complete elimination of all tested glioblastoma cells after 72 hours of exposure. nih.gov Importantly, these compounds exhibited significantly lower cytotoxicity towards normal human astrocytes, suggesting a potential for reduced central nervous system toxicity. nih.gov Another study on L-valine derived boroxazolidones also showed potent in vitro anti-glioblastoma activity, with one compound demonstrating higher cytotoxicity than the standard drug, Temozolomide (TMZ). nih.govresearchgate.net
The cytotoxic effects of the effective BPA variants are highlighted in the table below:
| Compound | Concentration | Cell Lines | Outcome |
| HR51 | 25 µM | LN229, U-87 MG, U-118 MG, T98G | Almost complete elimination after 72h |
| HR59 | 25 µM | LN229, U-87 MG, U-118 MG, T98G | Almost complete elimination after 72h |
Data derived from in vitro studies on human glioblastoma cell lines. nih.gov
These findings indicate that compounds with a benzoylphenoxyacetamide framework are a promising area for the development of new anti-glioblastoma agents. nih.gov
Antibacterial Activity Profiling
There is currently no publicly available data on the antibacterial activity of this compound against key pathogenic bacteria such as Bacillus cereus, Escherichia coli, Pseudomonas aeruginosa, or Staphylococcus aureus. Standard assays that would determine the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) for this compound have not been reported in the accessible scientific literature.
Anti-Inflammatory Effects (In Vitro)
Similarly, the in vitro anti-inflammatory effects of this compound have not been characterized in any publicly accessible studies. Information regarding its potential to inhibit key inflammatory mediators, such as cyclooxygenases (COX-1 and COX-2), lipoxygenases, or the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), or interleukin-1β (IL-1β) in cell-based assays, is not available.
Anticancer Cell Line Proliferation Inhibition
The potential of this compound to inhibit the proliferation of cancer cell lines is also an area lacking public data. Screening results against various cancer cell lines, which would provide crucial preliminary data on its potential as an anticancer agent, have not been published. Therefore, its half-maximal inhibitory concentration (IC50) values against any cancer cell line are unknown.
An In-depth Analysis of this compound: Structure-Activity Relationship (SAR) Investigations
The following article provides a detailed examination of the structure-activity relationships (SAR) of the chemical compound this compound. This compound, an amide derivative of the well-known non-steroidal anti-inflammatory drug (NSAID) ketoprofen (B1673614), serves as a scaffold for extensive medicinal chemistry research. The subsequent sections will explore how systematic chemical modifications to its core structure influence its biological activities.
Structure Activity Relationship Sar Investigations
The biological activity of 2-(3-benzoylphenyl)-N-phenylpropanamide and its analogues is intricately linked to their chemical structures. By systematically altering different parts of the molecule—namely the N-phenyl moiety, the benzoylphenyl group, and the chiral center—researchers have been able to probe the key interactions with biological targets and delineate the structural requirements for desired pharmacological effects.
The N-phenyl group of the propanamide is a critical region for molecular recognition and can be systematically modified to modulate biological activity. Studies on related N-phenylbenzamide series have demonstrated that the nature and position of substituents on this phenyl ring significantly influence potency against various targets, including viruses and microbes.
For instance, in a series of novel N-phenylbenzamide derivatives developed as inhibitors of Enterovirus 71 (EV 71), modifications to the N-phenyl ring were crucial for antiviral activity. Among the synthesized compounds, 3-amino-N-(4-bromophenyl)-4-methoxybenzamide was identified as a particularly potent inhibitor against several EV 71 strains, with IC₅₀ values in the low micromolar range (5.7 ± 0.8–12 ± 1.2 μM). Its cytotoxicity was found to be significantly lower than that of the reference compound, pirodavir, making it a promising lead for further development.
In other studies focusing on antimicrobial properties, substitutions on the N-phenyl ring also played a key role. The synthesis of various N-benzamide derivatives showed that specific substitutions could enhance antibacterial activity. For example, compound 5a, an amide of para-hydroxy benzoic acid, demonstrated excellent activity against both B. subtilis and E. coli. Similarly, the introduction of a methyl group to the para-position of the phenyl ring (N-p-tolylbenzamide) or a bromine atom (N-(4-bromophenyl)benzamide) resulted in compounds with notable antibacterial efficacy. nih.gov
These findings underscore the importance of the electronic and steric properties of the substituents on the N-phenyl ring in defining the biological profile of benzoylphenylpropanamide analogues.
Table 1: Impact of N-Phenyl Moiety Substitution on Biological Activity of Benzamide Analogues
| Compound Name | N-Phenyl Moiety Substitution | Target/Organism | Activity/Potency | Reference |
|---|---|---|---|---|
| 3-amino-N-(4-bromophenyl)-4-methoxybenzamide | 4-bromophenyl | Enterovirus 71 (EV 71) | IC₅₀: 5.7 ± 0.8–12 ± 1.2 μM | nih.gov |
| N-p-tolylbenzamide | p-tolyl | E. coli, B. subtilis | Zone of Inhibition: 24 mm | nih.gov |
| N-(4-bromophenyl)benzamide | 4-bromophenyl | E. coli, B. subtilis | Zone of Inhibition: 24 mm | nih.gov |
| 4-Methoxy-N-phenyl-3-(propylamino)benzamide | phenyl | Enterovirus 71 (EV 71) | Inactive | nih.gov |
| N-(4-Chlorophenyl)-4-methoxy-3-propylaminobenzamide | 4-chlorophenyl | Enterovirus 71 (EV 71) | Inactive | nih.gov |
The benzoylphenyl group forms the core scaffold of this class of compounds and is derived from ketoprofen (B1673614). Modifications to this group, while less frequently explored than changes to the N-phenyl moiety, can also have a profound impact on activity. Research in this area often involves derivatives of the parent acid, ketoprofen, where the fundamental benzoylphenyl structure is altered.
For example, a study involving the synthesis of 2-(3-benzoyl phenyl)propanohydroxamic acid and 2-{3-[(hydroxyimino)(phenyl)methyl]phenyl} propanoic acid from ketoprofen explored the effect of modifying the ketone functional group within the benzoyl moiety. jocpr.com The conversion to a hydroxamic acid or a ketoxime was designed to create dual-mechanism drugs. The resulting compounds were screened for anti-inflammatory and antitumor activities. The hydroxamic acid analogue, in particular, proved to be more potent than the parent compound, ketoprofen, in a rat paw edema model and showed greater antitumor activity than the ketoximic analogue. jocpr.com
Another approach involves the selective reduction of the ketone in the benzoylphenyl group to a hydroxyl group, creating a new chiral center and altering the group's electronic and steric profile. researchgate.netnih.gov This modification, explored in a series of novel ketoprofen derivatives, led to compounds with significant lipid peroxidation inhibition and moderate cytostatic activity. researchgate.netnih.gov These examples, while based on derivatives of the parent acid, highlight that changes to the oxidation state and functionality within the benzoylphenyl group are a viable strategy for modulating the biological profile.
The this compound molecule contains a chiral center at the alpha-carbon of the propanamide chain. The spatial arrangement of the substituents around this center (i.e., its stereochemistry) is crucial for its interaction with biological targets, which are themselves chiral.
Detailed investigations into the enantiomers of the parent compound, ketoprofen (2-(3-benzoylphenyl)propionic acid), have provided significant insights into this chiral recognition. nih.gov Using techniques such as isothermal titration calorimetry (ITC) and circular dichroism, studies have shown that the S(+)- and R(-)-enantiomers of ketoprofen bind differently to serum albumins like bovine serum albumin (BSA) and human serum albumin (HSA). nih.gov
For both proteins, the affinity constants are generally lower for the S(+)-enantiomer compared to the R(-)-enantiomer. nih.gov Molecular modeling studies have further elucidated the binding modes, revealing that the enantiomers interact with different amino acid residues within the protein's binding sites. In the primary binding site of BSA, the S(+) enantiomer is positioned near Tyr 409 in subdomain IIIA, while the R(-) enantiomer is located near Trp 212 and His 240 in subdomain IIA. nih.gov This differential binding and affinity underscore the importance of stereochemistry in the molecular interactions of this compound class. The R-enantioselective amidase from the bacterium Comamonas acidovorans KPO-2771-4, for instance, specifically hydrolyzes racemic 2-(3-benzoylphenyl)propionamide to produce optically pure R-(-)-ketoprofen, further highlighting the stereospecificity of biological interactions. nih.gov
A pharmacophore is the three-dimensional arrangement of electronic and steric features necessary for a molecule to interact with a specific biological target and trigger a response. For benzoylphenylpropanamide analogues, elucidating these requirements is key to designing more potent and selective agents.
Docking studies on derivatives of 2-(3-benzoylphenyl)propanoic acid have helped to map the structural preferences for inhibiting enzymes like cyclooxygenases (COXs) and matrix metalloproteinases (MMPs). jocpr.com For instance, analysis of docking results for hydroxamic acid and ketoximic analogues provided a structural explanation for their biological activities and potential as dual-target-directed drugs. jocpr.com
In the development of TRPV1 antagonists based on a related 2-(3-fluoro-4-methylsulfonamidophenyl)propanamide scaffold, a clear pharmacophore model emerged. researchgate.net This model indicated that phenyl C-region derivatives (analogous to the N-phenyl group) exhibited better antagonism than pyridine (B92270) surrogates. Docking studies revealed a specific binding mode where the A- and B-regions of the molecule maintained a similar conformation to related compounds, while the C-region adopted a flipped configuration, highlighting a key pharmacophoric requirement for potent antagonism. researchgate.net The most potent compounds demonstrated excellent potencies with Kᵢ values as low as 0.3 nM. researchgate.net Such studies are crucial for rational drug design, allowing for the optimization of lead compounds by targeting key pharmacophoric features.
Comparing the structure-activity relationships of this compound with its closely related analogues provides valuable information about the role of different structural motifs.
A direct comparative study was performed on TRPV1 antagonists where the N-phenyl group (the C-region) was compared with a pyridine surrogate. The research concluded that the phenyl C-region derivatives generally exhibited better antagonism than the corresponding pyridine surrogates across most of the series. researchgate.net This suggests a preference for a phenyl ring in this position for optimal interaction with the TRPV1 receptor.
In another comparative study, derivatives of ketoprofen were synthesized to create dual-mechanism drugs. jocpr.com The comparison between a 2-(3-benzoyl phenyl)propanohydroxamic acid analogue and a 2-{3-[(hydroxyimino)(phenyl)methyl]phenyl} propanoic acid analogue revealed important differences. The hydroxamic acid analogue was found to be a more potent antitumor agent than the ketoximic analogue, indicating that the nature of the group replacing the original carboxylic acid is a critical determinant of this specific biological activity. jocpr.com
Furthermore, research on N-(2-benzoylphenyl)-L-tyrosine derivatives, which share the benzoylphenyl feature, showed that only modest changes to this moiety are tolerated for maintaining PPARgamma agonist activity. researchgate.net The most successful modifications involved the bioisosteric replacement of one of the two phenyl rings. Adding substituents to the benzoylphenyl moiety generally led to a decrease in functional activity, even if binding affinity was maintained. researchgate.net These comparative analyses are essential for understanding which parts of the molecular scaffold are tolerant to modification and which are essential for biological function.
Table 2: Comparative SAR of Benzoylphenylpropanamide Analogues
| Analogue Class 1 | Analogue Class 2 | Target/Activity | Comparative Finding | Reference |
|---|---|---|---|---|
| Phenyl C-Region Derivatives | Pyridine C-Region Surrogates | TRPV1 Antagonism | Phenyl derivatives exhibited better antagonism. | researchgate.net |
| 2-(3-Benzoylphenyl)propanohydroxamic acid | 2-{3-[(hydroxyimino)(phenyl)methyl]phenyl}propanoic acid | Antitumor Activity | Hydroxamic acid analogue was more potent. | jocpr.com |
| Unsubstituted N-2-benzoylphenyl Moiety | Substituted N-2-benzoylphenyl Moiety | PPARgamma Agonism | Addition of substituents generally decreased activity. | researchgate.net |
Computational and Theoretical Studies
Molecular Modeling and Docking Simulations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding the interactions between a ligand, such as 2-(3-benzoylphenyl)-N-phenylpropanamide, and its potential protein targets.
Ligand-Protein Interaction Analysis
The structural similarity of this compound to ketoprofen (B1673614) suggests that it may interact with similar biological targets, including cyclooxygenase (COX) enzymes. Furthermore, its unique chemical features may enable interactions with other receptors.
Cyclooxygenase (COX) Enzymes: As a derivative of ketoprofen, a known COX inhibitor, this compound is predicted to bind to the active sites of both COX-1 and COX-2. nih.govacs.org Docking studies of ketoprofen amides with COX-2 have shown that the amide functionality does not disrupt binding within the active site. researchgate.netnih.gov The interactions are typically characterized by hydrogen bonds and hydrophobic interactions with key residues. researchgate.netnih.gov The benzoylphenyl group can occupy the hydrophobic channel of the COX active site, while the N-phenylpropanamide moiety can form additional interactions.
Prokineticin Receptor 1 (PKR1): Homology models of PKR1, a G-protein coupled receptor, have identified a transmembrane bundle binding site that accommodates small molecules. nih.govresearchgate.net Ligands with aromatic and hydrophobic features, similar to those in this compound, can form favorable interactions within this pocket. researchgate.net The benzophenone (B1666685) core is a common scaffold in various receptor ligands and can contribute significantly to binding affinity. nih.gov
Fatty Acid Amide Hydrolase (FAAH): FAAH inhibitors often contain an amide bond and hydrophobic aryl groups. nih.gov Computational studies on propanamide derivatives have explored their potential to inhibit FAAH. nih.gov The N-phenylpropanamide structure in the target compound could potentially fit into the active site of FAAH, which is known to accommodate fatty acid amides.
Acetylcholinesterase (AChE): The active site of AChE features a catalytic triad (B1167595) and a peripheral anionic site that can interact with a variety of ligands. lupinepublishers.complos.org Phenylpropanamide analogs have been investigated as potential AChE inhibitors, suggesting that the core structure of this compound could engage in interactions with key residues in the AChE binding gorge. nih.gov
Cleavage and Polyadenylation Specificity Factor 3 (CPSF3): Recent studies have identified benzoxaboroles and other aromatic compounds as inhibitors of CPSF3, an endonuclease involved in pre-mRNA processing. nih.govnih.gov Molecular docking has shown that compounds with biphenyl (B1667301) and benzoylphenyl groups can occupy the active site of CPSF3. nih.govresearchgate.net The benzoylphenyl moiety of the title compound makes it a candidate for interaction with this enzyme.
Active Site Characterization and Binding Mode Prediction
The binding mode of this compound within the active site of these proteins is crucial for its potential activity.
COX Enzymes: In the COX-2 active site, the smaller Val523 residue compared to Ile523 in COX-1 creates a side pocket that can be exploited by selective inhibitors. nih.govacs.org Molecular docking of ketoprofen amides suggests that the amide derivatives can orient themselves to interact with key amino acids like Arg120 and Tyr355 through hydrogen bonding, while the benzoylphenyl group fits into the hydrophobic channel. researchgate.netnih.gov
PKR1 Receptor: The predicted binding site in the transmembrane domain of PKR1 is lined with hydrophobic and aromatic residues. nih.gov The benzoylphenyl and phenyl groups of this compound can engage in π-π stacking and hydrophobic interactions with these residues, anchoring the ligand within the receptor.
CPSF3: The active site of CPSF3 contains a dinuclear zinc center. nih.gov Inhibitors often chelate these zinc ions. While this compound does not possess a classic chelating group, its benzoylphenyl moiety can occupy a large cavity within the active site, interacting with residues such as Phe241. nih.gov
The predicted binding energies from docking simulations can provide a semi-quantitative estimate of the binding affinity.
| Target Protein | Predicted Interacting Residues (Exemplary) | Predicted Interaction Types |
| COX-2 | Arg120, Tyr355, Val523 | Hydrogen Bonding, Hydrophobic Interactions |
| PKR1 | Hydrophobic & Aromatic residues in TM bundle | π-π Stacking, Hydrophobic Interactions |
| FAAH | Ser241, Hydrophobic residues in acyl chain channel | Hydrogen Bonding, Hydrophobic Interactions |
| AChE | Tyr121, Trp279, Tyr334 | π-π Stacking, Hydrophobic Interactions |
| CPSF3 | Phe241, Gly330 | Hydrophobic Interactions, Hydrogen Bonding |
This table is generated based on data from analogous compounds and represents potential interactions.
Homology Modeling for Receptor Structures
For proteins where an experimental structure is unavailable, homology modeling can be used to generate a 3D model based on the amino acid sequence and the known structure of a homologous protein. This has been particularly important for G-protein coupled receptors like PKR1. nih.govresearchgate.net The homology model of human PKR1 was constructed using templates from bovine rhodopsin, the human β2-adrenergic receptor, and the human A2A-adenosine receptor, which share around 20% sequence identity. nih.gov This model was crucial for identifying the small-molecule binding site within the transmembrane domain. nih.gov
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations provide fundamental insights into the electronic properties of a molecule, which dictate its reactivity and intermolecular interactions.
Density Functional Theory (DFT) Calculations for Molecular Geometry and Reactivity
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely applied to predict the optimized geometry, vibrational frequencies, and reactivity descriptors of molecules. nih.govmdpi.comresearchgate.net For ketoprofen and its derivatives, DFT calculations have been performed to determine the most stable conformers and the barriers for intramolecular rotation. mdpi.com These calculations show that the molecule is labile, with the mobility of its structural fragments influencing its binding efficiency. mdpi.com
Key parameters obtained from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests that the molecule is more reactive. For NSAIDs, a correlation has been found between the HOMO energy and their inhibitory potency, suggesting that charge transfer plays a role in their interaction with binding sites. nih.gov
| Computational Parameter | Significance | Typical Findings for Related Compounds |
| HOMO Energy | Electron-donating ability | Correlates with biological activity in some NSAIDs. nih.gov |
| LUMO Energy | Electron-accepting ability | Influences reactivity towards nucleophiles. |
| HOMO-LUMO Gap | Chemical reactivity and stability | A smaller gap indicates higher reactivity. |
| Rotational Barriers | Conformational flexibility | Determines the accessible conformations for receptor binding. mdpi.com |
This table provides a general overview based on studies of similar compounds.
Analysis of Molecular Electrostatic Potential (MEP)
The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule. rsc.org It is a valuable tool for predicting sites of electrophilic and nucleophilic attack, as well as hydrogen bonding interactions. In an MEP map, regions of negative potential (typically colored red) are susceptible to electrophilic attack and are associated with lone pairs of electrons. Regions of positive potential (blue) are prone to nucleophilic attack and are generally found around atomic nuclei.
For ketoprofen analogues, MEP analysis has been used to identify preferential sites for the formation of new bonds, which can help to understand potential increases in activity. nih.govrsc.org In this compound, the carbonyl oxygen atoms of the benzoyl and amide groups are expected to be regions of high negative electrostatic potential, making them potential hydrogen bond acceptors. The amide proton and aromatic protons would correspond to regions of positive potential.
Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Studies
Quantitative Structure-Activity Relationship (QSAR) and 3-dimensional QSAR (3D-QSAR) are computational techniques used to correlate the chemical structure of a compound with its biological activity. For derivatives of ketoprofen, the parent compound of this compound, these studies have been instrumental in developing predictive models and identifying key structural features that govern their effects. ijpsonline.comnih.gov
Development of Predictive Models for Biological Activity
The development of predictive QSAR models for ketoprofen derivatives, including amides like this compound, has been a focus of several research endeavors. These models are typically built using a series of related compounds with known biological activities. For instance, in studies of N-(2-benzoylphenyl)-L-tyrosine derivatives, which share a similar benzoylphenyl scaffold, 3D-QSAR models have been successfully generated. nih.gov These models demonstrated a strong correlation between the observed and predicted biological activities for both the training and test sets of compounds. nih.gov
Similarly, for a series of 1,2,4-triazole (B32235) bearing compounds designed as cyclooxygenase-2 (COX-2) inhibitors, 3D-QSAR pharmacophore models were developed. nih.gov These models, such as the AADRRR_2 model, were able to effectively distinguish between active and inactive compounds, showcasing their predictive power. nih.gov The statistical significance of these models is often evaluated using parameters like the squared correlation coefficient (R²) and cross-validated R² (Q²), with higher values indicating a more robust model. nih.gov
The general approach involves aligning the 3D structures of the molecules and calculating various molecular fields (e.g., steric and electrostatic) around them. rutgers.edu These fields are then used as descriptors in partial least squares (PLS) analysis to derive a mathematical equation that can predict the activity of new, untested compounds. rutgers.edu
Identification of Structural Descriptors Influencing Activity
Through QSAR and 3D-QSAR studies, specific structural descriptors that influence the biological activity of ketoprofen derivatives have been identified. For amide derivatives, the modification of the carboxylic acid group of ketoprofen is a key strategy. ijpsonline.comnih.gov This alteration can lead to compounds with potentially improved activity and reduced side effects. ijpsonline.com
Furthermore, 3D-QSAR contour maps provide a visual representation of which regions around the molecule are favorable or unfavorable for activity. For example, in the study of 1,2,4-triazole derivatives, the contour maps from the AADRRR_2 model highlighted the importance of bulkiness and specific orientations within the target protein's binding site for enhanced activity. nih.gov These insights are critical for guiding the synthesis of new derivatives with optimized biological profiles.
| QSAR/3D-QSAR Study | Compound Series | Key Findings | Reference |
| 3D-QSAR | N-(2-Benzoylphenyl)-L-tyrosines | Development of predictive models with good correlation between observed and predicted activity. | nih.gov |
| QSAR | Ketoprofen and Flurbiprofen Derivatives | Synthesis of derivatives by blocking the carboxylic acid moiety to produce compounds with encouraging pharmacological activities. | ijpsonline.com |
| 3D-QSAR | 1,2,4-Triazole Bearing Compounds | Generation of a pharmacophore model (AADRRR_2) that discriminates between active and inactive COX-2 inhibitors. | nih.gov |
| QSAR | Amidocarbamate Derivatives of Ketoprofen | Molar refractivity (CMR) identified as a key parameter influencing lipid peroxidation inhibition. | nih.gov |
Molecular Dynamics (MD) Simulations
Molecular dynamics (MD) simulations are powerful computational methods used to study the physical movement of atoms and molecules over time. For this compound and related ketoprofen derivatives, MD simulations provide detailed information on their conformational flexibility, interactions with biological targets, and the stability of the resulting complexes. worldscientific.commdpi.com
Conformational Analysis and Ligand Dynamics
MD simulations allow for a thorough exploration of the conformational landscape of a molecule like this compound. By simulating its movement in a biological environment, researchers can identify the most stable conformations and understand how the molecule adapts its shape to interact with a binding site. nih.gov
In studies of ketoprofen derivatives, MD simulations have been used to analyze the ligand's dynamics within the active site of a protein. worldscientific.com The root mean square deviation (RMSD) of the ligand's heavy atoms is often calculated to assess its stability and conformational changes during the simulation. mdpi.com A stable RMSD suggests that the ligand has found a favorable binding pose and remains there throughout the simulation. worldscientific.com
Protein-Ligand Complex Stability and Dynamics
The stability of the protein-ligand complex is a critical factor for a compound's biological activity. MD simulations are extensively used to evaluate this stability. Key parameters monitored during these simulations include the RMSD of the protein backbone, the radius of gyration (RoG) of the protein, and the number of hydrogen bonds formed between the protein and the ligand. worldscientific.commdpi.com
For instance, in a study of ketoprofen-based acyl hydrazone derivatives, MD simulations of the top-ranked compounds in complex with their target proteins were performed for 50 nanoseconds. worldscientific.com The analysis of RMSD, RoG, and hydrogen bonds indicated that the complexes remained stable throughout the simulation. worldscientific.com Similarly, for new ketoprofen hybrids, 100-nanosecond MD simulations were conducted to evaluate the stability of their complexes with albumin. mdpi.com
Binding free energy calculations, such as Molecular Mechanics-Poisson Boltzmann Surface Area (MM-PBSA) and Molecular Mechanics-Generalized Born Surface Area (MM-GBSA), are often performed on the MD simulation trajectories to provide a more quantitative measure of the binding affinity. worldscientific.com A negative binding free energy indicates a favorable interaction and a stable complex. worldscientific.com
| MD Simulation Parameter | Description | Significance | Reference |
| Root Mean Square Deviation (RMSD) | Measures the average distance between the atoms of the ligand or protein over time compared to a reference structure. | Indicates the stability of the ligand's binding pose and the overall stability of the protein-ligand complex. | worldscientific.commdpi.com |
| Radius of Gyration (RoG) | Represents the root mean square distance of the atoms from their common center of mass. | Provides insight into the compactness and overall shape of the protein during the simulation. | worldscientific.commdpi.com |
| Hydrogen Bonds | The number of hydrogen bonds formed between the ligand and the protein over time. | Highlights key interactions that contribute to the stability of the complex. | worldscientific.commdpi.com |
| MM-PBSA/MM-GBSA | Methods to calculate the binding free energy of the protein-ligand complex. | Quantifies the strength of the interaction and predicts the binding affinity. | worldscientific.com |
Chemical Reactivity and Mechanistic Investigations
Exploration of Reaction Pathways Leading to the Compound
The synthesis of 2-(3-benzoylphenyl)-N-phenylpropanamide, an amide derivative of the well-known non-steroidal anti-inflammatory drug (NSAID) ketoprofen (B1673614), can be achieved through standard peptide coupling reactions. These methods involve the activation of the carboxylic acid group of ketoprofen to facilitate nucleophilic attack by aniline (B41778).
One common and effective approach is the use of a carbodiimide (B86325) coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). In this reaction, ketoprofen is treated with DCC and DMAP to form an activated intermediate, which then readily reacts with aniline to yield the desired N-phenyl amide product. This conventional DCC/DMAP method has been successfully employed for synthesizing various N-substituted propanamide derivatives of (S)-ketoprofen, achieving high yields, typically ranging from 75% to 91%. medipol.edu.tr
Another established route for the formation of the amide bond is the benzotriazole (B28993) method. nih.gov This pathway involves the activation of the carboxylic acid group of ketoprofen by converting it into a benzotriazole derivative. For instance, reacting ketoprofen with 1-benzotriazole carboxylic acid chloride would produce an activated intermediate. nih.gov This intermediate is highly susceptible to nucleophilic substitution by an amine, such as aniline, to form the final amide, this compound. nih.gov
A general synthetic scheme starting from 2-(3-benzoylphenyl)propanoic acid (ketoprofen) is depicted below. The reaction involves the activation of the carboxyl group of ketoprofen, followed by amidation with aniline.
General Synthesis Reaction
2-(3-benzoylphenyl)propanoic acid + Aniline → this compound + H₂O
Alternative synthetic strategies could potentially start from precursors like 2-(3-benzoylphenyl)propionitrile. semanticscholar.org This nitrile could be hydrolyzed to the corresponding carboxylic acid (ketoprofen) and then subjected to the amidation reactions described above, or potentially converted directly to the amide under specific reaction conditions.
Stability Studies under Diverse Chemical Conditions (e.g., Hydrolysis)
The stability of amide derivatives of ketoprofen, such as this compound, has been investigated to understand their behavior under physiological conditions. These studies are crucial as they determine the compound's persistence and potential to release the parent drug, ketoprofen.
Studies on similar ketoprofen amide derivatives have shown that they are generally stable under various pH conditions, mimicking the environments of the stomach and intestine. medipol.edu.tr In experiments conducted in acidic (pH 1.2) and basic buffer solutions, negligible hydrolysis was observed. medipol.edu.tr This chemical stability prevents the premature breakdown of the compound in the gastrointestinal tract. medipol.edu.tr
The enzymatic stability has also been evaluated in human plasma and liver homogenates. In 80% v/v human plasma, the amide derivatives exhibited significant stability, with a slow rate of conversion to the parent drug, ketoprofen. medipol.edu.tr The rate of hydrolysis was found to follow first-order kinetics, with only 8% to 15% of the compound converting to the parent drug over the experimental period. medipol.edu.tr This indicates a relatively stable nature in the bloodstream. medipol.edu.tr
However, the metabolic environment of the liver presents a different scenario. In the presence of rat liver homogenate, which contains a high concentration of hydrolyzing enzymes, the degradation of the amide derivatives to the parent compound was much more pronounced. medipol.edu.tr This suggests that while the compound is stable chemically and in plasma, it is likely metabolized in the liver to release ketoprofen. medipol.edu.tr
| Condition | Observation | Reference |
|---|---|---|
| Acidic Buffer (pH 1.2) | Negligible hydrolysis | medipol.edu.tr |
| Basic Buffer | Negligible hydrolysis | medipol.edu.tr |
| 80% v/v Human Plasma | Slow hydrolysis (8-15% conversion to parent drug) | medipol.edu.tr |
| 10% w/v Rat Liver Homogenate | Significant enzymatic hydrolysis (52-86% conversion to parent drug) | medipol.edu.tr |
Photochemical Reactivity (if applicable to benzophenone (B1666685) derivatives)
As a benzophenone derivative, this compound is expected to exhibit significant photochemical reactivity. The benzophenone moiety is a well-known chromophore that absorbs ultraviolet (UV) light, initiating a variety of photochemical reactions. hilarispublisher.com
The primary photochemical process for benzophenone and its derivatives involves the absorption of UV radiation (around 350 nm), which promotes the molecule to an excited singlet state. hilarispublisher.com This is followed by a rapid and efficient intersystem crossing to a more stable triplet state, resulting in a diradical molecule with two unpaired electrons. hilarispublisher.comgordon.edu
This highly reactive triplet state diradical can participate in several reaction pathways, most commonly hydrogen abstraction from a suitable donor molecule. gordon.edu In the presence of hydrogen-donating solvents like 2-propanol or ethanol (B145695), the benzophenone diradical abstracts a hydrogen atom to form a ketyl radical. hilarispublisher.comgordon.edu Two ketyl radicals can then dimerize to form a stable product, such as benzopinacol (B1666686) in the case of unsubstituted benzophenone. hilarispublisher.com
For ketoprofen, the parent acid of this compound, photochemical studies have revealed a specific reaction pathway. Upon UV irradiation in a neutral phosphate (B84403) buffer solution, ketoprofen undergoes a decarboxylation reaction to form a carbanion. nih.gov This carbanion subsequently abstracts a proton from a surrounding molecule, such as water or an amino acid, to produce a 3-ethylbenzophenone (B196072) ketyl biradical (EBPH). nih.gov This reaction is particularly accelerated by basic amino acids like histidine, lysine, and arginine, which act as efficient proton donors. nih.gov
Given this precedent, it is highly probable that this compound would undergo a similar photochemical reaction centered on the benzophenone group. The excited triplet state of the benzophenone moiety would likely abstract a hydrogen atom, potentially from the propanamide side chain or from the surrounding medium, leading to the formation of a ketyl radical and subsequent products. The specific pathway and products would depend on the reaction conditions and the availability of hydrogen donors.
Conclusion and Future Research Directions
Summary of Key Academic Findings on 2-(3-benzoylphenyl)-N-phenylpropanamide
While direct research on this compound is limited, extensive studies on analogous ketoprofen (B1673614) amides provide a strong predictive framework for its likely properties. The core findings from the broader research on ketoprofen derivatives are:
Modification of Pharmacological Activity: The conversion of ketoprofen's carboxyl group into an amide is a well-established strategy for creating derivatives. nih.govnih.gov These modifications have yielded compounds with significant anti-inflammatory, analgesic, antioxidant, and lipoxygenase inhibitory activities. nih.govresearchgate.netnih.gov
Potential for Prodrugs: Some amide derivatives of ketoprofen function as prodrugs, which are converted into the active parent compound (ketoprofen) in the body. Others possess their own intrinsic anti-inflammatory activity, independent of conversion. nih.gov
Improved Enzyme Selectivity: A critical finding in NSAID research is that amidation can enhance selectivity for the cyclooxygenase-2 (COX-2) enzyme over COX-1. nih.gov This is significant because selective COX-2 inhibition is associated with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs like ketoprofen. researchgate.net
Diverse Biological Actions: Research into various ketoprofen amides has revealed a wide spectrum of biological effects, including cytostatic and antiviral activities, although these are often moderate. nih.govnih.gov
Based on these general findings, this compound is hypothesized to be a pharmacologically active compound, likely exhibiting anti-inflammatory and analgesic properties. Its primary mechanism is expected to involve the inhibition of cyclooxygenase enzymes.
Identification of Knowledge Gaps and Unexplored Research Avenues
The primary knowledge gap is the absence of specific experimental data for this compound itself. Future research should be directed at systematically characterizing the compound.
Key Unexplored Areas:
Pharmacological Profile: The specific in vitro and in vivo anti-inflammatory and analgesic potency of the compound has not been determined.
COX Isoform Selectivity: It is unknown whether this compound is a non-selective COX inhibitor like its parent compound or if the N-phenylamide moiety confers selectivity for COX-2.
Mechanism of Action: It needs to be determined whether the compound is a prodrug of ketoprofen or a distinct inhibitor with its own unique mechanism of action.
Pharmacokinetics: The absorption, distribution, metabolism, and excretion (ADME) profile of the compound is entirely unknown.
Dual Inhibition Potential: Ketoprofen is known to have some activity against 5-lipoxygenase (5-LOX). researchgate.net It would be valuable to investigate if this compound is a dual inhibitor of both COX and 5-LOX pathways, which could offer a broader anti-inflammatory effect.
Opportunities for Novel Analog Design and Synthesis
The structure of this compound offers multiple sites for chemical modification to explore structure-activity relationships (SAR) and develop novel analogs with superior properties.
N-Phenyl Ring Substitution: The phenyl group on the amide nitrogen can be substituted with various electron-donating or electron-withdrawing groups. This could modulate the compound's lipophilicity, electronic properties, and binding interactions within the active site of target enzymes.
Amide Moiety Replacement: The N-phenyl group could be replaced with other aromatic systems, heterocycles (like those used in other studies mdpi.comuomustansiriyah.edu.iq), or various aliphatic groups to probe the spatial and electronic requirements for optimal activity.
Chiral Considerations: Like ketoprofen, the compound possesses a chiral center. wikipedia.org Synthesizing and testing the individual (R)- and (S)-enantiomers is crucial, as the pharmacological activity of profens typically resides in the (S)-enantiomer. nih.gov
An example of a research plan for analog design is presented in the table below.
| Analog Series | Modification Strategy | Rationale | Key Parameters to Test |
| Series A | Substitution on the N-phenyl ring (e.g., -Cl, -F, -OCH3, -NO2 at ortho, meta, para positions) | To probe electronic and steric effects on COX-2 selectivity and potency. | IC50 for COX-1/COX-2, In vivo anti-inflammatory activity |
| Series B | Replacement of the N-phenyl group with other cyclic moieties (e.g., N-cyclohexyl, N-pyridyl, N-thiazolyl) | To explore different spatial arrangements and potential for new hydrogen bond interactions. | Binding affinity, Molecular docking scores, Lipophilicity (LogP) |
| Series C | Synthesis of pure (S)- and (R)-enantiomers | To isolate the pharmacologically active enantiomer and study potential chiral inversion. | Specific rotation, Enantiomeric purity, Comparative biological activity |
Potential for Further Mechanistic Elucidation of Biological Actions
A deep dive into the mechanism of this compound is essential. The parent drug, ketoprofen, functions primarily by non-selectively inhibiting COX-1 and COX-2 enzymes, thereby blocking prostaglandin (B15479496) synthesis. drugbank.com
Future mechanistic studies should focus on:
Enzyme Inhibition Assays: Conducting in vitro fluorometric or colorimetric assays to determine the inhibitory concentration (IC50) against purified COX-1 and COX-2 enzymes is a critical first step. nih.gov This will definitively establish the compound's potency and selectivity.
Alternative Targets: Investigating inhibition of other inflammatory pathway enzymes, such as 5-lipoxygenase, is warranted. nih.gov Some ketoprofen derivatives have shown notable activity as LOX inhibitors and in suppressing lipid peroxidation. nih.gov
Cell-Based Assays: Evaluating the compound's effect on prostaglandin production in cell lines (e.g., macrophages stimulated with lipopolysaccharide) can confirm its mechanism in a biological context.
Structural Biology: Co-crystallizing the compound with COX-2 could provide atomic-level detail of its binding mode, explaining the basis for its activity and selectivity.
Integration of Advanced Computational Approaches for Drug Discovery
Computational chemistry offers powerful tools to accelerate the research and development process for analogs of this compound. nih.gov
Molecular Docking: This technique can be used to predict the binding pose and affinity of the compound and its designed analogs within the active sites of COX-1 and COX-2. mdpi.comuomustansiriyah.edu.iq This allows for the pre-screening of virtual compounds, prioritizing the most promising candidates for synthesis. Modeling studies can reveal key interactions, such as how a substituent might fit into the secondary pocket of the COX-2 active site. researchgate.net
Molecular Dynamics (MD) Simulations: Following docking, MD simulations can assess the stability of the ligand-protein complex over time, providing insights into the dynamics of the interaction. worldscientific.com
ADMET Prediction: In silico tools can predict the pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion) and potential toxicity (ADMET) of new analogs. uomustansiriyah.edu.iqnih.gov This helps in early-stage identification of candidates with poor drug-like properties, saving time and resources.
Quantum Chemistry (DFT): Density Functional Theory (DFT) calculations can be used to analyze the electronic structure of the molecule, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), to understand its reactivity and interaction potential. nih.govworldscientific.com
By integrating these computational approaches, researchers can adopt a more rational design strategy, enhancing the probability of discovering novel derivatives with significantly improved therapeutic potential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
